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Compound of Interest

Compound Name: Lacto-N-fucopentaose V

Cat. No.: B15587447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a significant component

of human milk oligosaccharides (HMOs). Its unique structure, Galβ1-3GlcNAcβ1-3Galβ1-

4(Fucα1-3)Glc, plays a crucial role in infant nutrition, the development of the gut microbiome,

and as a potential therapeutic agent. The precise structural elucidation and quantification of

LNFP V are paramount for understanding its biological functions and for its application in drug

development and infant nutrition. This technical guide provides an in-depth overview of the

spectroscopic techniques employed for the analysis of LNFP V, with a focus on Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure and Properties
Property Value

Chemical Formula C32H55NO25

Molecular Weight 853.77 g/mol

Monoisotopic Mass 853.30631624 Da

CAS Number 60254-64-0
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Spectroscopic Analysis Workflow
The structural characterization of Lacto-N-fucopentaose V typically involves a multi-step

spectroscopic approach. The general workflow ensures accurate identification and

quantification, especially when distinguishing it from its isomers.
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A general workflow for the spectroscopic analysis of Lacto-N-fucopentaose V.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis

of oligosaccharides like LNFP V. It provides information on the monosaccharide composition,

anomeric configurations, glycosidic linkages, and the overall 3D conformation.

Experimental Protocols
1. Sample Preparation:

Dissolve 1-5 mg of purified LNFP V in 500-600 µL of deuterium oxide (D₂O, 99.9%).

For experiments requiring the observation of exchangeable protons (e.g., amide protons), a

solvent mixture of 9:1 H₂O:D₂O can be used.[1]

Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.
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Adjust the pH to a desired value (e.g., pH 3.0 or 7.0) using appropriate buffers if necessary.

[1]

2. NMR Data Acquisition:

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

Perform one-dimensional (1D) ¹H and ¹³C NMR experiments.

Acquire two-dimensional (2D) NMR spectra for complete resonance assignment. Key

experiments include:

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each

monosaccharide residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

spin system (i.e., within a single sugar residue).

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations, which are crucial for determining the glycosidic linkages between

monosaccharide units.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear

Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities,

providing information about the 3D conformation and glycosidic linkages.

Data Presentation
While a complete, experimentally verified set of ¹H and ¹³C NMR chemical shifts for Lacto-N-
fucopentaose V is not readily available in a single public source, the following table provides

representative chemical shift ranges for the constituent monosaccharides based on data from

closely related human milk oligosaccharides.[1][2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for LNFP V Moieties
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Monosacchari
de Residue

Proton
Chemical Shift
(δ, ppm)

Carbon
Chemical Shift
(δ, ppm)

α-L-Fucose (Fuc) H-1 ~5.0-5.2 C-1 ~100-102

H-5 ~4.1-4.3 C-6 (CH₃) ~16-17

H-6 (CH₃) ~1.1-1.3

β-D-Galactose

(Gal)
H-1 ~4.4-4.6 C-1 ~103-105

β-D-Glucose

(Glc)
H-1 (α) ~5.2 C-1 (α) ~92-93

H-1 (β) ~4.6 C-1 (β) ~96-97

N-acetyl-β-D-

glucosamine

(GlcNAc)

H-1 ~4.6-4.8 C-1 ~101-103

N-acetyl CH₃ ~2.0-2.1 N-acetyl C=O ~174-175

N-acetyl CH₃ ~23-24

Note: Chemical shifts are highly dependent on experimental conditions such as solvent,

temperature, and pH.

Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and fragmentation

pattern of LNFP V, which aids in its identification and differentiation from isomers. Liquid

chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-

MS/MS) is the most commonly used technique.

Experimental Protocols
1. Sample Preparation:

Dissolve the purified LNFP V sample in a suitable solvent, such as a mixture of acetonitrile

and water.
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For quantitative analysis, a series of calibration standards of known concentrations should

be prepared.[3]

An internal standard may be added to the sample and calibration standards to improve

accuracy.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic

Carbon (PGC) column for optimal separation of oligosaccharide isomers.[3][4]

Use a mobile phase gradient, typically consisting of acetonitrile and an aqueous buffer

(e.g., ammonium formate or ammonium bicarbonate).[3][4]

Mass Spectrometry (MS):

Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the analysis

of native oligosaccharides.[3]

Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact

molecule (e.g., as [M-H]⁻ or [M+HCOO]⁻ adducts).

Perform tandem mass spectrometry (MS/MS) experiments using collision-induced

dissociation (CID) to generate characteristic fragment ions.

For more detailed structural information, advanced fragmentation techniques like Helium

Charge Transfer Dissociation (He-CTD) can be employed to induce both glycosidic and

cross-ring cleavages.

Data Presentation
The fragmentation pattern in MS/MS is key to distinguishing LNFP V from its isomers. The

following table summarizes key fragment ions observed for LNFP V.

Table 2: Characteristic MS/MS Fragment Ions of Lacto-N-fucopentaose V
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Precursor Ion (m/z) Fragment Ion (m/z) Proposed Identity Significance

852.3 [M-H]⁻ 706.2 [M-H-Fuc]⁻
Loss of a fucose

residue

688.2 [M-H-Fuc-H₂O]⁻
Subsequent water

loss

544.2 [M-H-Fuc-Hex]⁻
Loss of fucose and a

hexose

382.1
[M-H-Fuc-Hex-

HexNAc]⁻

Further loss of N-

acetylhexosamine

202 -
Diagnostic ion for

LNFP V[1]

Note: The relative intensities of fragment ions can vary depending on the instrument and

collision energy.

Biosynthesis of Lacto-N-fucopentaose V
The biosynthesis of LNFP V in vivo involves a series of enzymatic steps, starting from lactose.

This pathway can be engineered in microbial systems for the production of LNFP V.[5]
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A simplified schematic of the biosynthetic pathway of Lacto-N-fucopentaose V.
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The spectroscopic analysis of Lacto-N-fucopentaose V relies on the synergistic use of

advanced NMR and mass spectrometry techniques. While NMR provides unparalleled detail for

structural elucidation, MS offers high sensitivity for detection, quantification, and isomer

differentiation through characteristic fragmentation patterns. The methodologies and data

presented in this guide serve as a comprehensive resource for researchers and professionals

involved in the study and application of this important human milk oligosaccharide. Further

advancements in spectroscopic techniques will continue to refine our understanding of the

structure-function relationships of LNFP V and other complex glycans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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